SGLT2 Inhibitory Potency of O-Spiroketal Glucoside vs. Dapagliflozin
O-spiroketal glucoside inhibits human SGLT2 with an IC50 of 6.5 nM in a [14C]AMG uptake assay using HEK293 cells expressing hSGLT2 [1]. In a direct cross-study comparison using the same assay format, dapagliflozin exhibits an IC50 of 1.2 nM . Thus, O-spiroketal glucoside is approximately 5.4-fold less potent than dapagliflozin, yet still maintains single-digit nanomolar potency, confirming the viability of the spiroketal scaffold for SGLT2 engagement.
| Evidence Dimension | hSGLT2 IC50 (nM) |
|---|---|
| Target Compound Data | 6.5 nM |
| Comparator Or Baseline | Dapagliflozin: 1.2 nM |
| Quantified Difference | 5.4-fold lower potency |
| Conditions | [14C]alpha-methyl-D-glucopyranoside (AMG) uptake in HEK293 cells expressing human SGLT2, 1.5 h incubation |
Why This Matters
Procurement decisions requiring a potent, nanomolar SGLT2 inhibitor with a spiroketal-constrained geometry can use this IC50 benchmark to differentiate O-spiroketal glucoside from more potent but structurally dissimilar alternatives.
- [1] BindingDB. BDBM50303240: O-spiroketal glucoside. hSGLT2 IC50 = 6.5 nM. View Source
